molecular formula C26H24N2O5 B2532508 N-(3,4-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide CAS No. 888454-64-6

N-(3,4-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2532508
CAS No.: 888454-64-6
M. Wt: 444.487
InChI Key: QKRYGVXTTODYRN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 3,4-dimethoxyphenyl group at the carboxamide nitrogen and a 2-(m-tolyl)acetamido substituent at the benzofuran’s third position. The m-tolyl (3-methylphenyl) group introduces hydrophobicity, while the 3,4-dimethoxy substitution on the phenyl ring enhances electron-donating properties.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[[2-(3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-16-7-6-8-17(13-16)14-23(29)28-24-19-9-4-5-10-20(19)33-25(24)26(30)27-18-11-12-21(31-2)22(15-18)32-3/h4-13,15H,14H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRYGVXTTODYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives, m-tolyl acetamide, and benzofuran carboxylic acid. Common synthetic routes may involve:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and carboxylic acids.

    Amidation Reaction:

    Substitution Reactions: The final compound is formed by substituting the appropriate groups onto the benzofuran core under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic uses, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases to disrupt replication and transcription processes.

Comparison with Similar Compounds

Acetamido Substituents

  • Target Compound : The m-tolyl group provides moderate hydrophobicity, favoring interactions with lipophilic binding pockets.
  • Chloroacetamido () : The electron-withdrawing Cl may reduce binding affinity in environments requiring electron-rich motifs.
  • Biphenyl () : The bulky biphenyl could enhance affinity for large hydrophobic pockets but impair solubility.

Aromatic Ring Modifications

  • 3,4-Difluorophenyl () : Fluorines reduce electron density, possibly weakening interactions reliant on π-stacking.
  • 2-Fluorophenyl () : Smaller and more electronegative than methoxy, altering binding site compatibility.

Hypothetical Pharmacokinetic Implications

  • Lipophilicity : The target’s m-tolyl and dimethoxyphenyl groups suggest higher logP than the chloro analog but lower than the biphenyl derivative .
  • Metabolic Stability : Methoxy groups in the target may slow oxidative metabolism compared to the fluorinated analogs .

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H25N1O5
  • Molecular Weight : 359.42 g/mol
  • CAS Number : Not specifically listed in the search results, but can be derived from the molecular formula.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors involved in critical biological pathways. The detailed mechanism often involves binding to target proteins, leading to alterations in cellular signaling and function.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance:

  • In vitro Studies : Compounds with structural similarities showed significant inhibition of cell proliferation across various cancer cell lines. For example, a related compound demonstrated an IC50 value of 6.26 ± 0.33 μM against HCC827 cells, indicating potent antitumor activity .
CompoundCell LineIC50 (μM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11

Antibacterial Activity

In addition to antitumor effects, there is evidence suggesting antibacterial properties as well. Compounds within this class have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development .

Case Studies

  • Study on Antitumor Efficacy :
    • A study evaluated the antitumor effects of a benzofuran derivative similar to our compound on multiple cancer cell lines. The findings revealed that these compounds significantly inhibited tumor growth in both 2D and 3D culture systems, with higher efficacy observed in 2D assays .
  • Antibacterial Assays :
    • In another investigation, derivatives were tested against standard bacterial strains, showing notable antibacterial activity with minimal cytotoxicity towards human cells. This highlights their potential as safer alternatives for antibiotic therapies .

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